REACTION_CXSMILES
|
CC1(C)C([C:7]2[CH:12]=[C:11]([CH2:13][O:14][C:15]3[CH:16]=[C:17]([C@H:21]([CH2:26][O:27][CH3:28])CC(O)=O)[CH:18]=[CH:19][CH:20]=3)[CH:10]=[CH:9][C:8]=2C2C=C(OC)C=CC=2F)=CCC1.CC1(C)C(C2C=C(C[O:52]C3C=C([C@@H](COC)CC(O)=O)C=CC=3)C=CC=2C2C=C(OC)C=CC=2F)=CCC1>>[CH2:13]([O:14][C:15]1[CH:16]=[C:17]([C:21](=[O:52])[CH2:26][O:27][CH3:28])[CH:18]=[CH:19][CH:20]=1)[C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:12]=1
|
Name
|
(3R)-3-(3-(((2-(5,5-Dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC=C1C1=C(C=CC(=C1)COC=1C=C(C=CC1)[C@@H](CC(=O)O)COC)C1=C(C=CC(=C1)OC)F)C
|
Name
|
(3S)-3-(3-(((2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC=C1C1=C(C=CC(=C1)COC=1C=C(C=CC1)[C@H](CC(=O)O)COC)C1=C(C=CC(=C1)OC)F)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(COC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |